1-(4-Chlorophenyl)-2-fluoroethanone CAS number 329-78-2
1-(4-Chlorophenyl)-2-fluoroethanone CAS number 329-78-2
An In-depth Technical Guide to 1-(4-Chlorophenyl)-2-fluoroethanone (CAS 329-78-2)
Executive Summary
1-(4-Chlorophenyl)-2-fluoroethanone is a halogenated aromatic ketone that serves as a pivotal intermediate in synthetic organic chemistry. Its structure, featuring a para-chlorinated phenyl ring and an α-fluorinated ketone, imparts a unique reactivity profile that is highly valuable for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[1][2] The presence of multiple reactive sites—the electrophilic carbonyl carbon, the adjacent fluorine-bearing carbon, and the aromatic ring—allows for a diverse range of chemical transformations. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, chemical reactivity, analytical characterization, applications, and safety protocols, intended for researchers, scientists, and professionals in drug development.
Physicochemical and Structural Properties
1-(4-Chlorophenyl)-2-fluoroethanone is an off-white to light yellow solid at room temperature.[3] The molecule's key attributes are derived from the interplay between the electron-withdrawing chlorine and fluorine atoms and the aromatic ketone core.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative methodology and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
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Reactor Setup: A multi-necked, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a gas outlet connected to a scrubber (to neutralize the HCl gas byproduct). The entire apparatus must be dried and operated under an inert atmosphere (e.g., nitrogen or argon). [3]2. Charge Catalyst and Solvent: Anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) is suspended in a suitable dry, non-reactive solvent such as dichloromethane (DCM) or 1,2-dichloroethane. The suspension is cooled to 0-5 °C in an ice bath.
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Addition of Acylating Agent: Fluoroacetyl chloride (1.0 equivalent) is added dropwise to the cooled AlCl₃ suspension while maintaining the temperature below 10 °C. The mixture is stirred for 30 minutes to allow for the formation of the acylium ion complex.
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Addition of Substrate: Chlorobenzene (1.0 equivalent) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
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Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-8 hours. The reaction progress is monitored by an appropriate technique (e.g., TLC or GC-MS).
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Quenching: The reaction is carefully quenched by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the organic and aqueous layers.
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Workup and Isolation: The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., DCM). The combined organic layers are washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 1-(4-Chlorophenyl)-2-fluoroethanone.
Chemical Reactivity and Mechanistic Insights
The reactivity of 1-(4-Chlorophenyl)-2-fluoroethanone is dominated by the α-fluoroketone moiety. This functional group presents two primary electrophilic sites susceptible to nucleophilic attack.
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Carbonyl Carbon: As with all ketones, the carbonyl carbon is electrophilic and readily undergoes nucleophilic addition. This can be followed by reduction to form a secondary alcohol or reaction with Grignard reagents to extend the carbon chain. [1]2. α-Carbon: The presence of the highly electronegative fluorine atom enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the displacement of the fluoride ion by various nucleophiles, such as amines or thiols, providing a pathway to more complex molecular structures. [1] The para-chlorine on the phenyl ring is an electron-withdrawing group, which can subtly influence the reactivity of the ketone by further polarizing the carbonyl group. However, it is generally stable and does not participate in reactions unless under harsh conditions required for nucleophilic aromatic substitution. [2]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of 1-(4-Chlorophenyl)-2-fluoroethanone. The expected data from standard spectroscopic techniques are summarized below.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR | Aromatic Protons: Two doublets in the ~7.5-8.0 ppm range, characteristic of a 1,4-disubstituted benzene ring. Aliphatic Protons: A doublet for the methylene protons (-CH₂F) around ~5.5-6.0 ppm, with a large coupling constant (JH-F) of ~45-50 Hz due to geminal coupling with the fluorine atom. |
| ¹³C NMR | Carbonyl Carbon (C=O): Signal around ~190-195 ppm. Alpha-Carbon (-CH₂F): A doublet around ~85-90 ppm due to one-bond coupling with fluorine (JC-F). Aromatic Carbons: Four signals in the ~128-140 ppm range, with the carbon attached to chlorine showing a distinct shift. |
| ¹⁹F NMR | A triplet in the range of ~ -220 to -240 ppm (referenced to CFCl₃), corresponding to the fluorine atom being coupled to the two adjacent methylene protons. |
| IR Spectroscopy | C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹. C-F Stretch: A strong absorption band in the 1000-1100 cm⁻¹ region. C-Cl Stretch: An absorption in the 700-800 cm⁻¹ region. Aromatic C=C Stretch: Peaks around 1600 cm⁻¹ and 1480 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak at m/z 172, with a characteristic M+2 isotope peak (~1/3 the intensity) due to the presence of ³⁷Cl. Key Fragments: Fragments corresponding to the loss of F (m/z 153), CO (m/z 144), and the formation of the 4-chlorobenzoyl cation (m/z 139) are expected. [4][5]|
Applications in Research and Drug Development
The unique structural features of 1-(4-Chlorophenyl)-2-fluoroethanone make it a valuable building block for synthesizing biologically active compounds.
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Pharmaceutical Intermediates: The molecule serves as a precursor for creating more complex active pharmaceutical ingredients (APIs). [1]The α-fluoroketone motif is a key pharmacophore in various enzyme inhibitors. The introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate. [6][7]* Scaffold for Derivatization: Its dual reactive sites allow for systematic structural modifications. For instance, the ketone can be converted into various heterocycles, while the α-position can be functionalized to introduce diverse side chains, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns. [1][8][9]* Agrochemical Synthesis: Similar to pharmaceuticals, this compound can be used to develop new pesticides and herbicides where the specific combination of halogen atoms contributes to biological activity and environmental persistence. [1][2]
Safety, Handling, and Toxicology
As a reactive α-haloketone, 1-(4-Chlorophenyl)-2-fluoroethanone must be handled with appropriate caution. The information below is a summary and should be supplemented by a thorough review of the substance's specific Safety Data Sheet (SDS). [10][11]
Hazard Identification
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Toxicity: Harmful if swallowed. [10]α-haloketones as a class are known to be alkylating agents and can be toxic. [12][13]* Irritation: Causes skin and serious eye irritation. May cause respiratory irritation. [11]* Handling Precautions: Avoid formation of dust and aerosols. [14]Do not breathe dust, fume, gas, mist, vapors, or spray. [11]Wash hands and any exposed skin thoroughly after handling. [10][11][15]Do not eat, drink, or smoke when using this product. [10][15]
Personal Protective Equipment (PPE)
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Eye/Face Protection: Wear tightly fitting safety goggles with side-shields. [10][11]* Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing. [11][14]* Respiratory Protection: Use only outdoors or in a well-ventilated area. [11]If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge. [10][11]
Storage and Handling
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Storage Conditions: Store in a cool, dry, and well-ventilated place. [3][15][16]Keep container tightly closed and store under an inert gas (nitrogen or argon) at 2-8°C. [3]Store locked up. [11][15]* Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases. [15]
First-Aid Measures
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If Inhaled: Remove person to fresh air and keep comfortable for breathing. [11]* If on Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. [11][14]* If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [11]* If Swallowed: Rinse mouth. Get medical help. [10]Do NOT induce vomiting. [14]
Conclusion
1-(4-Chlorophenyl)-2-fluoroethanone is a specialized chemical intermediate with significant utility in modern organic synthesis. Its value is rooted in the strategic placement of chloro and fluoro substituents, which provides a versatile platform for constructing novel molecules with potential applications in medicine and agriculture. A thorough understanding of its synthesis, reactivity, and handling requirements is crucial for its safe and effective use in a research and development setting.
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